
4,4',4''-Phosphanetriyltributanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-Phosphinetriyltributanoic acid is a chemical compound with the molecular formula C12H21O6P It is known for its unique structure, which includes three butanoic acid groups attached to a central phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-phosphinetriyltributanoic acid typically involves the reaction of phosphorus trichloride with butanoic acid under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of 4,4’,4’'-phosphinetriyltributanoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4,4’,4’'-Phosphinetriyltributanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The butanoic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphine esters .
Scientific Research Applications
4,4’,4’'-Phosphinetriyltributanoic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism by which 4,4’,4’'-phosphinetriyltributanoic acid exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The central phosphorus atom plays a crucial role in these interactions, acting as a coordination center for metal ions .
Comparison with Similar Compounds
Triphenylphosphine: Similar in having a central phosphorus atom but with phenyl groups instead of butanoic acid groups.
Tris(2-carboxyethyl)phosphine: Another compound with a central phosphorus atom and carboxyethyl groups.
Uniqueness: 4,4’,4’'-Phosphinetriyltributanoic acid is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and catalysis .
Properties
CAS No. |
189194-20-5 |
|---|---|
Molecular Formula |
C12H21O6P |
Molecular Weight |
292.26 g/mol |
IUPAC Name |
4-[bis(3-carboxypropyl)phosphanyl]butanoic acid |
InChI |
InChI=1S/C12H21O6P/c13-10(14)4-1-7-19(8-2-5-11(15)16)9-3-6-12(17)18/h1-9H2,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
XVBMSIOVPSSTBM-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CP(CCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


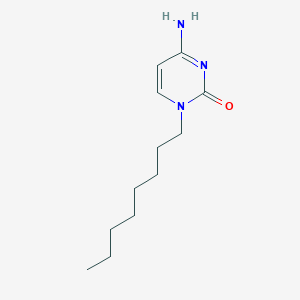
![8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B14269224.png)
![6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one](/img/structure/B14269227.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol](/img/structure/B14269237.png)
![1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]-](/img/structure/B14269238.png)
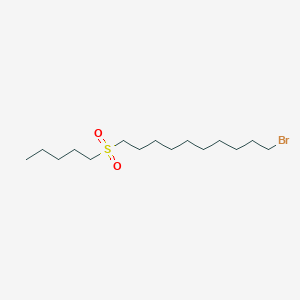
![N-[3-(Dimethylamino)propyl]nonadecanamide](/img/structure/B14269246.png)
![3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine](/img/structure/B14269260.png)
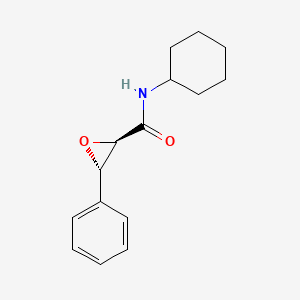
![{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid](/img/structure/B14269279.png)
![4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane](/img/structure/B14269282.png)
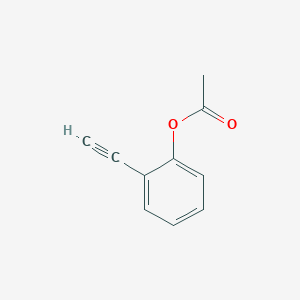
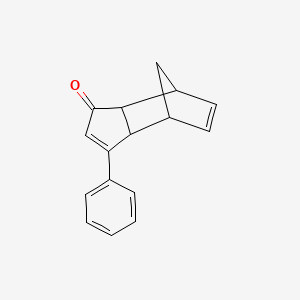
![Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane](/img/structure/B14269296.png)
